Product packaging for Furan-2-sulfonyl fluoride(Cat. No.:)

Furan-2-sulfonyl fluoride

Cat. No.: B13226518
M. Wt: 150.13 g/mol
InChI Key: BBHDFVVERNYQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Furan-2-sulfonyl fluoride is a specialized heterocyclic building block designed for researchers exploring Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and developing targeted covalent inhibitors . The sulfonyl fluoride functional group offers a unique balance of stability and selective reactivity, making it an ideal warhead for probing biological systems and constructing diverse molecular architectures . In chemical biology and drug discovery, this compound serves as a versatile connective hub in SuFEx reactions, enabling the reliable and modular synthesis of complex molecules for high-throughput screening and library development . Its primary research value lies in its application as a covalent protein inhibitor. The electrophilic sulfur center can selectively modify nucleophilic amino acid residues such as lysines, tyrosines, serines, and threonines within enzyme active sites, facilitating mechanism-of-action studies and the creation of potent, irreversible inhibitors for challenging therapeutic targets . The furan ring introduces a heteroaromatic motif that can influence the compound's electronic properties, bioavailability, and binding interactions, providing a critical point of diversification for medicinal chemistry optimization . Key Research Applications: SuFEx Click Chemistry: A robust heterocyclic scaffold for constructing sulfonyl links in polymers, materials, and bioconjugates under mild conditions . Covalent Probe Development: Used to design chemical probes that map enzyme function and identify novel, ligandable hotspots in proteins, particularly in kinase research . Medicinal Chemistry: Serves as a key intermediate for introducing the sulfonyl fluoride warhead into lead compounds, aiming to enhance selectivity and potency against specific biological targets . Notice: This product is intended for research purposes in a laboratory setting only. It is not approved for diagnostic, therapeutic, or any human use. Proper safety protocols must be followed when handling this and all chemical reagents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3FO3S B13226518 Furan-2-sulfonyl fluoride

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHDFVVERNYQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Furan 2 Sulfonyl Fluoride and Analogues

Palladium-Catalyzed Synthetic Routes

Palladium catalysis has become an indispensable tool in organic synthesis, offering efficient and versatile pathways for the formation of carbon-sulfur and carbon-carbon bonds. These methods provide convergent and functional-group-tolerant routes to complex molecules, including heteroaryl sulfonyl fluorides.

Cross-Coupling Strategies for Furan (B31954) Moiety Installation

Cross-coupling reactions offer a powerful strategy for constructing the furan-sulfonyl fluoride (B91410) scaffold by combining a furan-containing nucleophile or electrophile with a suitable coupling partner.

Coupling of Organozinc or Organolithium Furan Reagents

The reaction of organometallic reagents with a sulfur dioxide surrogate, followed by trapping with an electrophilic fluorine source, presents a plausible pathway for the synthesis of sulfonyl fluorides. Organolithium and organozinc compounds are particularly useful due to their high reactivity and the ability to generate them from readily available starting materials.

A potential route to furan-2-sulfonyl fluoride involves the generation of 2-furyllithium or 2-furylzinc chloride. These organometallic species can react with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO) to form an intermediate sulfinate salt. This sulfinate can then be treated in situ with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to yield the desired sulfonyl fluoride. While this specific sequence for a furan derivative is a logical extension of established methods, the general applicability of this approach has been demonstrated for a variety of aryl and alkyl Grignard reagents. nih.gov

Table 1: Synthesis of Sulfonyl Fluorides from Organometallic Reagents via Sulfinate Intermediates

Entry Organometallic Reagent Product Yield (%)
1 Phenylmagnesium bromide Benzenesulfonyl fluoride 81
2 4-Methoxyphenylmagnesium bromide 4-Methoxybenzenesulfonyl fluoride 89
3 Benzylmagnesium chloride Phenylmethanesulfonyl fluoride 83
4 n-Butylmagnesium chloride Butane-1-sulfonyl fluoride 75

Data derived from analogous reactions reported in the literature. nih.gov

The use of 2-furylzinc chloride in palladium-catalyzed cross-coupling reactions with vinyl and aryl triflates has been shown to be effective, highlighting the viability of furan-organozinc reagents in such catalytic cycles. researchgate.net

Reactions with Pyridine (B92270) Sulfonyl Derivatives

Desulfinylative cross-coupling reactions represent another sophisticated strategy. In this approach, sulfinate salts act as nucleophilic coupling partners with aryl or heteroaryl halides. Research has demonstrated that pyridine sulfinates are stable and effective nucleophiles in palladium-catalyzed reactions with a wide range of aryl halides. nih.govsemanticscholar.org

This methodology could be adapted for the synthesis of furan-containing sulfonyl compounds by coupling a halo-furan with a pyridine sulfinate. The proposed catalytic cycle for this type of reaction typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the sulfinate, extrusion of sulfur dioxide, and subsequent reductive elimination to form the C-C bond. nih.gov The broad scope of this reaction with respect to the halide coupling partner suggests its potential applicability to furan-based electrophiles. nih.gov

Direct Sulfonyl Fluoride Installation from Aryl Iodides

A more direct and convergent approach involves the conversion of a C-I bond on a pre-existing furan ring directly to a C-SO₂F bond. This one-pot method avoids the pre-formation of organometallic reagents.

Utilizing SO₂ Surrogates (e.g., DABSO) and Electrophilic Fluorinating Agents (e.g., Selectfluor)

A significant advancement in the synthesis of aryl and heteroaryl sulfonyl fluorides is the one-pot, palladium-catalyzed reaction of aryl iodides with a sulfur dioxide surrogate and an electrophilic fluorinating agent. nih.govtheballlab.com This process involves the initial palladium-catalyzed sulfonylation of the aryl iodide using DABSO as the SO₂ source to form a sulfinate intermediate. theballlab.com This intermediate is then treated in situ with an electrophilic fluorine source, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), to afford the final sulfonyl fluoride. theballlab.comorganic-chemistry.org

This method has been successfully applied to a diverse range of electronically and sterically varied aryl iodides. theballlab.com While the direct application to furan-2-yl iodide has not been explicitly reported in substrate tables of key studies, the methodology has been shown to be effective for other heteroaryl halides, suggesting its potential as a viable route. nih.gov The reaction demonstrates excellent functional group tolerance. nih.govtheballlab.com

Table 2: Palladium-Catalyzed Synthesis of Aryl Sulfonyl Fluorides from Aryl Iodides

Entry Aryl Iodide Product Yield (%)
1 1-Iodonaphthalene Naphthalene-1-sulfonyl fluoride 72
2 4-Iodotoluene 4-Methylbenzenesulfonyl fluoride 85
3 1-Iodo-4-methoxybenzene 4-Methoxybenzenesulfonyl fluoride 80
4 1-Iodo-4-(trifluoromethoxy)benzene 4-(Trifluoromethoxy)benzenesulfonyl fluoride 77
5 Methyl 4-iodobenzoate Methyl 4-(fluorosulfonyl)benzoate 81

Data derived from literature reports on the palladium-catalyzed conversion of aryl iodides to sulfonyl fluorides. theballlab.com

Mechanistic Aspects of Palladium-Catalyzed SO₂ Insertion

The catalytic cycle for the palladium-catalyzed insertion of sulfur dioxide from DABSO into an aryl-halide bond is generally understood to proceed through several key steps. The cycle is initiated by the oxidative addition of the aryl iodide (Ar-I) to a Pd(0) complex, forming a Pd(II) intermediate (Ar-Pd-I).

This is followed by the insertion of sulfur dioxide, released from the DABSO surrogate, into the Ar-Pd bond. This insertion step forms a palladium sulfinate complex (Ar-SO₂-Pd-I). The final step is reductive elimination from this complex, which was traditionally thought to be challenging. However, in this context, the sulfinate intermediate is trapped by an external reagent rather than undergoing direct reductive elimination to form a sulfonyl halide. In the synthesis of sulfonyl fluorides, the generated sulfinate salt is intercepted by an electrophilic fluorinating agent like Selectfluor in a subsequent step to yield the aryl sulfonyl fluoride product. The Pd(0) catalyst is regenerated, allowing the cycle to continue.

Synthesis from Aryl Boronic Acids

A significant advancement in the synthesis of aryl sulfonyl fluorides from aryl boronic acids involves a bismuth-catalyzed approach. acs.org This method demonstrates that an organobismuth(III) catalyst, featuring a bis-aryl sulfone ligand backbone, can effectively convert a wide range of (hetero)aryl boronic acids into their corresponding sulfonyl fluorides. acs.orgorganic-chemistry.org The catalytic cycle proceeds through various organometallic steps without altering the oxidation state of the bismuth catalyst. acs.org A key step in this process is the catalytic insertion of sulfur dioxide (SO₂) into the Bi−C bond, which leads to a unique O-bound bismuth sulfinate complex. acs.org This protocol exhibits excellent yields and a broad tolerance for various functional groups on the aryl and heteroaryl boronic acids. acs.orgorganic-chemistry.org

Practical syntheses for ortho-, meta-, and para-sulfonyl fluoride substituted benzene (B151609) boronic acids have been developed, which can then undergo efficient Suzuki-Miyaura coupling reactions with a range of aryl halides. ox.ac.uk

Catalyst/ReagentSubstrateProductKey Features
Organobismuth(III) complex(Hetero)aryl boronic acids(Hetero)aryl sulfonyl fluoridesMild conditions, broad functional group tolerance, redox-neutral catalytic cycle. acs.org
Palladium catalystsBromo-substituted benzenesulfonyl chloridesSulfonyl fluoride substituted benzene boronic acidsEnables subsequent Suzuki-Miyaura couplings. ox.ac.uk

Radical-Mediated Fluorosulfonylation Approaches

Radical fluorosulfonylation has recently emerged as a promising and powerful strategy for the synthesis of sulfonyl fluorides. researchgate.netnih.govnih.govnih.gov This approach often involves the generation of the highly active fluorosulfonyl radical (•SO₂F). researchgate.netnih.gov

Sulfur(VI) Fluoride Exchange (SuFEx) has been identified as a next-generation click chemistry reaction, valued for the unique balance of reactivity and stability inherent in high-valent organosulfur compounds. rsc.org This chemistry provides a reliable method for creating stable molecular connections. monash.edu

Aryl diazonium salts serve as effective precursors for the synthesis of arenesulfonyl fluorides through radical-based fluorosulfonylation. One notable method is a copper-catalyzed Sandmeyer-type fluorosulfonylation reaction. organic-chemistry.org In this process, a wide range of arenediazonium salts react with a sulfur dioxide source, such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), in combination with a fluoride source like potassium bifluoride (KHF₂), to yield the corresponding arenesulfonyl fluorides. organic-chemistry.orgnih.gov

Another approach involves a copper-free Sandmeyer-type reaction where aryldiazonium salts, which can be generated in situ from aromatic amines, are transformed into sulfonyl fluorides using sodium metabisulfite (B1197395) (Na₂S₂O₅) as the SO₂ source and Selectfluor as the fluorine source. organic-chemistry.org This method is characterized by its broad functional group tolerance and suitability for gram-scale synthesis. organic-chemistry.org

MethodSO₂ SourceFluoride SourceKey Features
Copper-catalyzed Sandmeyer-typeDABSOKHF₂General and practical for a wide range of substrates. organic-chemistry.orgnih.gov
Copper-free Sandmeyer-typeNa₂S₂O₅SelectfluorIn situ diazotization, broad functional group tolerance. organic-chemistry.org

The direct incorporation of sulfur dioxide and a fluorine source is a cornerstone of many modern fluorosulfonylation methods. Palladium-catalyzed reactions have been developed for the one-pot synthesis of aryl sulfonyl fluorides from aryl bromides or iodides. ccspublishing.org.cnmdpi.com These reactions typically employ a sulfur dioxide surrogate like DABSO and a fluorine source such as Selectfluor. organic-chemistry.orgmdpi.com The choice of catalyst and ligands is crucial for achieving high yields. For instance, PdCl₂(AmPhos)₂ has been used effectively with aryl bromides, while Pd(OAc)₂ with CataCXium A is suitable for aryl iodides. mdpi.com

Visible-light photoredox catalysis has enabled the generation of fluorosulfonyl radicals (•SO₂F) under mild conditions, providing a new and general route to sulfonyl fluorides. nih.govresearchgate.net The fluorosulfonyl radical has been successfully employed for the construction of various sulfonyl fluoride-containing molecules. researchgate.net A significant challenge has been the reliance on gaseous and hazardous precursors like FSO₂Cl. nih.govresearchgate.net

To overcome this, bench-stable, solid-state, redox-active reagents have been developed. A notable example is the 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) triflate salt. nih.govresearchgate.net These FABI salts serve as effective fluorosulfonyl radical precursors under photoredox conditions, enabling the radical fluorosulfonylation of olefins with high yields, even for previously challenging substrates. nih.govresearchgate.net This method has also been extended to the late-stage functionalization of natural products. nih.gov The photocatalytic approach allows for various transformations, including carbo-fluorosulfonylation, hydro-fluorosulfonylation, and alkoxy-fluorosulfonylation of unsaturated hydrocarbons. researchgate.netnih.govresearchgate.net

Radical PrecursorCatalyst SystemReaction Type
FSO₂ClPhotoredox Catalyst (e.g., Ir-based)Fluorosulfonylation of Alkenes
FABI SaltsPhotoredox Catalyst (e.g., Eosin Y)Fluorosulfonylation of Olefins
FABI SaltsOrganocatalystHydro-fluorosulfonylation of Alkenes and Alkynes

Achieving stereoselectivity in the addition of functional groups across a double or triple bond is a significant goal in organic synthesis. Photocatalytic radical difunctionalization strategies have been successfully developed for the highly efficient stereoselective synthesis of vicinal fluorosulfonyl borides (VFSBs) from unsaturated hydrocarbons. rsc.org This method utilizes an integrated redox-active SO₂F radical reagent. rsc.org

Furthermore, the use of 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) as a redox-active radical precursor has enabled the radical hydro-fluorosulfonylation of alkynes. nih.gov This system can produce valuable alkenylsulfonyl fluoride products with a high, and rare, Z-selectivity, which are typically more challenging to synthesize compared to their E-configured counterparts. researchgate.netnih.gov This approach provides a facile route to aliphatic sulfonyl fluorides from unactivated alkenes and can be applied to the late-stage modification of complex molecules like natural products and peptides. researchgate.netnih.gov

Photocatalytic Generation of Fluorosulfonyl Radicals (•SO₂F)

Hydrofluorosulfonylation and Migratory SO₂F-Difunctionalization

Sandmeyer-Type Fluorosulfonylation Reactions

A significant advancement in the synthesis of aryl and heteroaryl sulfonyl fluorides is the development of copper-free Sandmeyer-type reactions. This methodology provides a direct route to the sulfonyl fluoride functional group from the corresponding aromatic amines via an in situ generated diazonium salt. organic-chemistry.orgfigshare.com This approach is highly relevant for the synthesis of this compound, which would originate from 2-aminofuran.

The reaction typically utilizes an aryldiazonium salt, generated from the corresponding aniline (B41778) or heteroaromatic amine, which is then treated with a sulfur dioxide source and a fluorine source. organic-chemistry.org A common and effective combination involves using sodium metabisulfite (Na₂S₂O₅) as a sulfur dioxide surrogate and Selectfluor® as the fluorine source. organic-chemistry.orgfigshare.com The practicality of this method is enhanced by its tolerance for a wide range of functional groups and the ability to perform it as a one-pot synthesis directly from the amine precursor. organic-chemistry.org

Mechanistic studies have confirmed that this transformation proceeds through a Sandmeyer-type radical process. organic-chemistry.org The aryldiazonium salt decomposes to generate an aryl radical, which then reacts with sulfur dioxide to form an arylsulfonyl radical. This intermediate is subsequently trapped by a fluorine atom transfer from an electrophilic fluorine source like Selectfluor® to yield the final sulfonyl fluoride product. organic-chemistry.org

Table 1: General Conditions for Copper-Free Sandmeyer-Type Fluorosulfonylation

Parameter Condition
Starting Material Aromatic or Heteroaromatic Amine
Diazotization In situ with reagents like t-BuONO or NaNO₂/acid
SO₂ Source Sodium Metabisulfite (Na₂S₂O₅)
Fluorine Source Selectfluor®
Catalyst None (Copper-free)
Key Intermediate Arylsulfonyl radical

Electrochemical Synthesis of Sulfonyl Fluorides

Electrochemical methods offer a green and efficient alternative for synthesizing sulfonyl fluorides, avoiding the need for stoichiometric chemical oxidants. nih.govnih.gov A prominent strategy involves the oxidative coupling of thiols or disulfides with a fluoride source. nih.gov This approach is directly applicable to the synthesis of this compound starting from Furan-2-thiol or its corresponding disulfide.

The reaction is typically carried out in an undivided electrochemical cell using inexpensive graphite (B72142) and stainless steel electrodes. Potassium fluoride (KF) serves as an inexpensive, safe, and abundant fluoride source. nih.gov The process demonstrates a broad substrate scope, including heteroaryl thiols, and operates under mild, environmentally benign conditions. nih.gov

Strategies from Sulfones via C-S Bond Fragmentation

A novel electrochemical strategy involves the synthesis of sulfonyl fluorides from sulfones through the fragmentation of a carbon-sulfur (C–S) bond. purdue.edu This method operates by subjecting a precursor sulfone to electrochemical conditions, which initiates the C–S bond cleavage. The resulting intermediate is then fluorinated to yield the sulfonyl fluoride. purdue.edu This approach is particularly innovative as it allows for the conversion of stable sulfone precursors into the valuable sulfonyl fluoride group. While specific applications to furyl sulfones are still emerging, the methodology presents a promising route for future syntheses. purdue.edu

Radical Intermediates in Electrochemical Processes

The involvement of radical intermediates is a key feature of many electrochemical fluorosulfonylation reactions. In the synthesis from thiols and disulfides, the oxidation of the sulfur species at the anode leads to the formation of radical cations. nih.gov Subsequent reactions with fluoride and further oxidation steps proceed through various radical intermediates. The presence of these radicals has been substantiated by radical trapping experiments; the addition of scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or butylated hydroxytoluene (BHT) significantly reduces the efficiency of the electrochemical process. nih.gov Similarly, the electrochemical conversion of sulfones relies on the generation of a radical intermediate following C-S bond fragmentation, which is then trapped by a fluorine source. purdue.edu

Transformations from Precursor Functional Groups

Conversion from Sulfonamides

A highly effective and chemoselective method for the synthesis of sulfonyl fluorides from primary sulfonamides has been developed. researchgate.net This transformation is particularly valuable for late-stage functionalization of complex molecules and is applicable to the conversion of Furan-2-sulfonamide to this compound.

The method relies on the activation of the sulfonamide with a pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄), in the presence of a chloride source like magnesium chloride (MgCl₂). researchgate.net This activation facilitates the in situ formation of a sulfonyl chloride intermediate. Without isolation, this reactive intermediate is then converted to the more stable sulfonyl fluoride by the addition of potassium fluoride (KF). researchgate.net The mild reaction conditions and high selectivity of this protocol allow it to be used on densely functionalized molecules without affecting other sensitive groups. researchgate.netsemanticscholar.org

Table 2: Reagents for Conversion of Sulfonamides to Sulfonyl Fluorides

Role Reagent
Starting Material Primary Sulfonamide (e.g., Furan-2-sulfonamide)
Activating Agent Pyrylium Tetrafluoroborate (Pyry-BF₄)
Chloride Source Magnesium Chloride (MgCl₂)
Fluoride Source Potassium Fluoride (KF)
Result One-pot conversion to the corresponding Sulfonyl Fluoride

Halide-Fluoride Exchange from Sulfonyl Chlorides

The conversion of sulfonyl chlorides to sulfonyl fluorides via halide-fluoride exchange is a classical and widely utilized method. nih.govnih.gov Recent advancements have focused on improving the efficiency, safety, and environmental friendliness of this transformation. A simple and mild procedure involves the direct exchange of chloride for fluoride using potassium fluoride (KF) in a biphasic water/acetone mixture. organic-chemistry.org This method offers high yields (often 84-100%) for a broad range of substrates, including those containing sensitive functional groups like heterocycles, phenols, and anilines. organic-chemistry.org The reaction is typically complete within a few hours at room temperature, and the straightforward workup process avoids the need for hazardous reagents or catalysts. organic-chemistry.org The presence of water has been shown to accelerate the reaction, although an excessive amount can be detrimental to the conversion. organic-chemistry.org This approach is also scalable, making it practical for larger-scale syntheses. organic-chemistry.org

Utilizing Grignard Reagents and Sulfuryl Fluoride

A one-pot synthesis of sulfonyl fluorides has been developed utilizing the reaction of Grignard reagents with sulfuryl fluoride (SO2F2). rsc.org This method allows for the formation of alkyl, aryl, and heteroaryl sulfonyl fluorides in moderate to good yields (18-78%). rsc.org The reaction is typically carried out by adding the Grignard reagent to a solution of sulfuryl fluoride at ambient temperature. rsc.org This approach is also amenable to in situ sequential reactions, enabling the conversion of the initially formed sulfonyl fluoride into other derivatives like diarylsulfones, sulfonate esters, or sulfonamides in a single pot. rsc.org The use of readily available Grignard reagents and sulfuryl fluoride makes this a versatile and practical method for accessing a diverse range of sulfonyl fluorides. researchgate.netnih.gov

Oxidative Fluorination Methods

Oxidative fluorination represents another important strategy for the synthesis of sulfonyl fluorides, often starting from thiols or disulfides. nih.govnih.gov An environmentally benign approach involves the electrochemical oxidative coupling of thiols or disulfides with potassium fluoride (KF). nih.govnih.govsemanticscholar.org This method avoids the need for stoichiometric chemical oxidants and catalysts. The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating various alkyl, benzyl (B1604629), aryl, and heteroaryl thiols or disulfides. nih.govnih.gov The process can be accelerated and scaled up using continuous-flow technology, significantly reducing reaction times from hours to minutes. tue.nl

Another oxidative fluorination technique involves the use of Selectfluor®, which serves as both an oxidant and an electrophilic fluorine source, to convert disulfides to sulfonyl fluorides. nih.gov

Addition of Thiols to Alkenyl Sulfonyl Fluorides

A transition metal-free method has been established for the synthesis of thiol-functionalized allylic sulfonyl fluorides. rsc.org This process involves the addition of thiols to alkenyl sulfonyl fluorides and is characterized by its high efficiency (with yields up to 99%), broad functional group compatibility, and mild reaction conditions. rsc.org The resulting thiol-functionalized allylic sulfonyl fluorides can be further transformed into sulfonate, sulfoxide, and sulfone derivatives, which are important structural motifs in medicinal chemistry. rsc.org

Novel Catalytic Systems in Sulfonyl Fluoride Synthesis

Recent research has focused on the development of novel catalytic systems to facilitate the synthesis of sulfonyl fluorides and their derivatives. These systems aim to improve reaction efficiency, expand substrate scope, and operate under milder conditions.

One such development is the use of a bismuth(III)-catalyzed process for the synthesis of aryl sulfonyl fluorides from aryl boronic acids. acs.org This redox-neutral catalytic cycle involves the insertion of sulfur dioxide (SO2) into a Bi-C bond. acs.orgresearchgate.net This method demonstrates excellent yields and a wide functional group tolerance for a variety of aryl and heteroaryl boronic acids. acs.org

Another innovative catalytic approach employs 1-hydroxybenzotriazole (B26582) (HOBt) to activate sulfonyl fluorides for amidation, providing a broad-spectrum method for synthesizing sulfonamides. chemrxiv.org While this is a reaction of sulfonyl fluorides rather than a synthesis of them, the development of catalytic systems that activate the S-F bond is crucial for their application and underscores the ongoing interest in their chemistry. nih.govacs.org Lewis acids, such as calcium triflimide [Ca(NTf2)2], have also been shown to activate sulfonyl fluorides towards nucleophilic attack by amines. organic-chemistry.org

Organocatalysis

Organocatalysis has emerged as a powerful tool in organic synthesis, providing metal-free alternatives that often exhibit high efficiency and selectivity. In the context of sulfonyl fluoride synthesis, organophotocatalysis represents a significant innovation.

Detailed Research Findings:

A notable organocatalytic approach involves the fluorosulfonylation of diaryliodonium salts. This method utilizes an organic photosensitizer to initiate a radical sulfur dioxide insertion and fluorination sequence under mild conditions. rsc.orgbohrium.com Diaryliodonium salts serve as aryl radical precursors, while the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) acts as the sulfonyl source and potassium bifluoride (KHF₂) provides the fluoride component. rsc.org The reaction is initiated by visible light, making it a green and sustainable synthetic route. The electronic properties of the substituents on the aromatic rings of the diaryliodonium salts have been observed to significantly influence the reaction yields. rsc.orgresearchgate.net

Another organocatalytic strategy employs N-heterocyclic carbenes (NHCs) to catalyze Sulfur(VI) Fluoride Exchange (SuFEx) reactions. This silicon-free method facilitates the modular synthesis of sulfonates and sulfonamides from sulfonyl fluorides. chemrxiv.org The NHC catalyst activates the sulfonyl fluoride, allowing it to react with a range of phenols and alcohols. This methodology is effective for various aryl, heteroaryl, and alkyl sulfonyl fluorides, demonstrating broad substrate scope and tolerance for sensitive functional groups. chemrxiv.org

Catalyst Type Starting Materials Key Reagents Reaction Type Ref.
Organic PhotosensitizerDiaryliodonium SaltsDABSO, KHF₂, Visible LightRadical Fluorosulfonylation rsc.orgbohrium.com
N-Heterocyclic CarbeneSulfonyl Fluorides, Phenols/Alcohols-SuFEx Click Reaction chemrxiv.org

Bismuth Catalysis

Bismuth catalysis has recently been established as a unique platform for organic synthesis, capable of mimicking the elementary steps of transition metal catalysis without changing the oxidation state of the metal center. nih.govacs.orgacs.org

Detailed Research Findings:

A significant breakthrough has been the development of a bismuth(III)-catalyzed synthesis of aryl and heteroaryl sulfonyl fluorides from the corresponding boronic acids. nih.govnih.gov This redox-neutral method employs a well-defined organobismuth(III) complex bearing a bis-aryl sulfone ligand backbone. acs.orgorganic-chemistry.org The catalytic cycle involves three key steps:

Transmetalation: The heteroaryl boronic acid (e.g., furan-2-boronic acid) transfers its organic group to the bismuth(III) catalyst. nih.govacs.org

SO₂ Insertion: Sulfur dioxide inserts into the newly formed bismuth-carbon bond under mild conditions, yielding a diarylbismuth sulfinate intermediate. nih.govacs.org

Oxidation: The sulfinate intermediate is then oxidized to afford the final aryl sulfonyl fluoride product, regenerating the bismuth(III) catalyst for the next cycle. acs.orgacs.org

This catalytic protocol achieves good to excellent yields for a wide array of substrates, including challenging heteroaryl boronic acids, demonstrating its broad applicability and high functional group tolerance. nih.govorganic-chemistry.orgorganic-chemistry.org

Catalyst Starting Material Key Reagents Key Intermediates Ref.
Organobismuth(III) complex with bis-aryl sulfone ligand(Hetero)aryl Boronic AcidsSO₂, SelectfluorTriarylbismuth complex, Bismuth sulfinate nih.govacs.orgorganic-chemistry.org

Development of New Catalysts and Ligands

The quest for more efficient, selective, and sustainable methods for sulfonyl fluoride synthesis has driven the development of novel catalysts and ligands. These advancements span main-group elements and transition metals, as well as photocatalytic systems.

Detailed Research Findings:

A key development in main-group catalysis is the design of the bis-aryl sulfone ligand for organobismuth(III) catalysts discussed previously. nih.govorganic-chemistry.org This ligand was identified through optimization studies and proved crucial for creating a highly effective and stable catalyst that facilitates the redox-neutral synthesis of sulfonyl fluorides. organic-chemistry.org

In the realm of transition metal catalysis, several new systems have been reported. Palladium-catalyzed methods have been developed for the conversion of aryl iodides, aryl bromides, and aryl thianthrenium salts into sulfonyl fluorides. acs.orgrsc.orgnih.gov These one-pot procedures often use DABSO or sodium metabisulfite as an SO₂ source and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. acs.orgnih.gov Furthermore, nickel-catalyzed methods have been established to generate sulfonyl fluorides from aryl and heteroaryl boronic acids, expanding the toolkit of transition-metal-catalyzed approaches. nih.gov

The development of acridinium (B8443388) organophotocatalysts represents another frontier, enabling the synthesis of alkyl sulfonyl fluorides from organotrifluoroborates and boronic acid pinacol (B44631) esters. nih.govnih.gov This approach uses visible light to activate the substrates, offering a mild and highly functional-group-tolerant pathway to sulfonyl fluorides that are valuable as SuFEx reagents. nih.govnih.gov

Catalyst System Catalyst/Ligand Type Starting Material Significance Ref.
Bismuth CatalysisBis-aryl sulfone ligand(Hetero)aryl Boronic AcidsEnables redox-neutral main-group catalysis nih.govorganic-chemistry.org
Palladium CatalysisPalladium complexesAryl Halides, Thianthrenium SaltsVersatile one-pot synthesis from various precursors rsc.orgnih.gov
Nickel CatalysisNickel complexes(Hetero)aryl Boronic AcidsAlternative to Palladium for boronic acid conversion nih.gov
OrganophotocatalysisAcridinium catalystsOrganoboron SubstratesMild, visible-light-mediated synthesis of alkyl sulfonyl fluorides nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of Furan 2 Sulfonyl Fluoride Derivatives

Electrophilic Nature of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride group (–SO₂F) is characterized by a sulfur(VI) atom that serves as a potent electrophilic center. This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom bonded to the sulfur. In furan-2-sulfonyl fluoride, the sulfur atom is attached to the C2 position of the furan (B31954) ring, a heteroaromatic system. While aryl sulfonyl fluorides are generally more resistant to hydrolysis than their alkyl counterparts, the presence of an electron-withdrawing aromatic system can enhance the electrophilicity of the S(VI) center, making it more reactive toward desirable SuFEx click reactions. nih.gov

The S(VI)-F bond is exceptionally strong and thermodynamically stable, rendering sulfonyl fluorides robust and resistant to hydrolysis, thermolysis, and reduction. nih.govvulcanchem.com Unlike sulfonyl chlorides, which can undergo homolytic cleavage, the cleavage of the S-F bond is heterolytic. vulcanchem.com This unique balance of high stability under many conditions and potent electrophilicity under specific activation allows for highly selective and controlled reactions. rhhz.netenamine.net Heteroaromatic sulfonyl fluorides, in particular, are noted for their stability, which facilitates their use as building blocks in complex molecule synthesis. rsc.org The reactivity of the sulfonyl fluoride can be unleashed under specific conditions, often involving base catalysis or reaction with potent nucleophiles, allowing the electrophilic sulfur center to be targeted precisely. rhhz.netenamine.net

Nucleophilic Substitution Reactions at the Sulfur Center

The core reactivity of this compound involves nucleophilic attack at the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a new bond between sulfur and the nucleophile. This substitution pathway is the foundation for its use in creating diverse molecular connections. Sulfonyl fluorides exhibit excellent electrophilic reactivity towards oxygen- and nitrogen-based nucleophiles when appropriately activated. rhhz.net

The reaction of sulfonyl fluorides with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. This transformation is a key component of SuFEx chemistry and is widely used in medicinal chemistry and materials science. The general reaction involves the attack of the amine's lone pair of electrons on the sulfur atom of the sulfonyl fluoride, followed by the elimination of hydrogen fluoride (HF), often facilitated by a base.

While specific data for this compound is not extensively detailed in readily available literature, the reactivity pattern for sulfonyl fluorides is well-established. For example, various aryl and heteroaryl sulfonyl fluorides react readily with alkylamines and anilines to prepare the corresponding sulfonamides. thieme-connect.com

Table 1: Representative Synthesis of Sulfonamides from Sulfonyl Fluorides This table illustrates the general reaction based on established sulfonyl fluoride chemistry.

Sulfonyl Fluoride Amine Nucleophile Base/Catalyst Product
Aryl Sulfonyl Fluoride Primary Alkylamine Et₃N N-Alkyl Arylsulfonamide
Aryl Sulfonyl Fluoride Secondary Amine DBU N,N-Dialkyl Arylsulfonamide

Similarly, sulfonate esters are synthesized through the reaction of sulfonyl fluorides with alcohols or phenols. This reaction typically requires activation, often by converting the alcohol to a more nucleophilic alkoxide or by using a silyl-protected alcohol in the presence of a fluoride source or catalyst. The reaction of sulfonyl fluorides with silyl-protected alcohols, catalyzed by a substoichiometric amount of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), proceeds efficiently to yield the corresponding sulfonate esters. enamine.net

The synthesis of sulfonate esters from this compound would follow this established pathway, reacting with various alcohols under catalytic conditions to furnish furan-2-sulfonate esters.

Table 2: Representative Synthesis of Sulfonate Esters from Sulfonyl Fluorides This table illustrates the general reaction based on established sulfonyl fluoride chemistry.

Sulfonyl Fluoride Alcohol Nucleophile Catalyst/Conditions Product
Aryl Sulfonyl Fluoride Silyl-Protected Phenol DBU (cat.) Aryl Sulfonate Ester
Aryl Sulfonyl Fluoride Primary Alcohol BTMG, HMDS Alkyl Sulfonate Ester

This compound is expected to react with a range of other nucleophiles, consistent with the behavior of sulfonyl fluorides in SuFEx chemistry. The reaction with cyclic secondary amines like pyrrolidine (B122466) would readily form the corresponding N-(furan-2-sulfonyl)pyrrolidine. Anilines, which are primary aromatic amines, also serve as effective nucleophiles to produce N-phenylfuran-2-sulfonamides. thieme-connect.com

Interestingly, the reactivity of sulfonyl fluorides can be highly chemoselective. Some have been noted for their inertness even in refluxing aniline (B41778), demonstrating their stability in the absence of specific activation. vulcanchem.com However, with appropriate catalysts, such as Ca(NTf₂)₂, the reaction with anilines proceeds effectively. thieme-connect.com This tunable reactivity is a hallmark of SuFEx chemistry, allowing the sulfonyl fluoride group to remain intact during other chemical transformations and to react only under specific, targeted conditions.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

SuFEx is a powerful class of click reactions that relies on the unique reactivity of the S(VI)-F bond. vulcanchem.com this compound is a prime example of a "SuFExable hub," a readily available building block used to connect molecules with high efficiency and precision. The core principle of SuFEx is the exchange of the fluoride on a highly stable sulfonyl fluoride with a nucleophile. vulcanchem.com

The SuFEx reaction embodies the principles of click chemistry by being modular, wide in scope, high-yielding, and generating inoffensive byproducts. Key advantages of SuFEx reactions involving hubs like this compound include:

Water and Oxygen Tolerance : A significant advantage of SuFEx is its compatibility with aqueous environments. vulcanchem.com The stabilization of the leaving fluoride ion in water contributes to this tolerance, allowing reactions to be performed under biologically relevant conditions without stringent anhydrous or anaerobic setups. vulcanchem.com

Chemoselectivity : Sulfonyl fluorides react chemoselectively at the sulfur center, avoiding side reactions that are common with more reactive sulfonyl chlorides. vulcanchem.com This selectivity ensures that only the desired sulfonylation products are formed. The S–F group is compatible with a wide range of functional groups and reaction conditions, including metal-catalyzed cross-couplings and reductions. enamine.net

Thermodynamic Stability : The S-F bond is exceptionally stable to thermolysis and non-specific nucleophilic attack, allowing the sulfonyl fluoride moiety to be carried through multi-step syntheses before its "click" functionality is utilized. nih.govvulcanchem.com

Catalytic Activation : The reactivity of the S-F bond can be "switched on" by specific catalysts. Bases such as DBU, Et₃N, or guanidine (B92328) bases can activate either the sulfonyl fluoride itself or the nucleophile (e.g., an alcohol), allowing the reaction to proceed rapidly under mild conditions. enamine.net This catalytic control is crucial for ensuring the reaction occurs only when intended.

Scope of SuFEx Reactions with Various Coupling Partners

The cornerstone of this compound's reactivity is its role as an electrophilic partner in SuFEx click chemistry. nih.gov This reaction class is prized for its reliability and high yield in connecting molecular building blocks under mild conditions. researchgate.net The sulfonyl fluoride group (–SO₂F), while remarkably stable to hydrolysis, can be activated to react with a variety of nucleophiles. acs.orgresearchgate.net This allows for the formation of stable sulfonamide, sulfonate ester, and thioether linkages, which are prevalent in pharmaceuticals and functional materials.

The scope of SuFEx reactions with this compound and its derivatives extends to several classes of nucleophilic coupling partners:

Phenols: Aryl alcohols react readily with sulfonyl fluorides, often in the presence of a base, to yield the corresponding sulfonate esters. This transformation is a key SuFEx reaction. acs.org For instance, cyclic alkenylsulfonyl fluorides react with p-methoxyphenol to form sulfonate esters in high yield. researchgate.net

Amines: The reaction with primary and secondary amines to form robust sulfonamides is one of the most utilized SuFEx transformations. acs.org The reaction's efficiency can be high, with pyrrolidine reacting with an alkenylsulfonyl fluoride to yield the corresponding sulfonamide. researchgate.net The reaction can be extended to anilines with the use of a Lewis acid catalyst. researchgate.net

Thiols: While direct substitution at the sulfur center by thiols is less common, thiols can participate in conjugate addition reactions with α,β-unsaturated sulfonyl fluoride systems. For example, various thiophenols have been shown to add to the double bond of cyclic alkenylsulfonyl fluorides in a base-catalyzed Michael addition, leading to functionalized thioethers with quantitative yields. researchgate.netnih.gov

Table 1: Representative SuFEx and Related Reactions with Sulfonyl Fluoride Derivatives
Coupling Partner ClassReaction TypeProduct LinkageTypical ConditionsYield RangeReference
PhenolsSuFExSulfonate Ester (R-SO₂-OAr)Base (e.g., DBU, NaOH, Cs₂CO₃)Good to Excellent (e.g., 84-99%) researchgate.netnih.gov
Amines (Aliphatic & Aromatic)SuFExSulfonamide (R-SO₂-NR'₂)Base (e.g., DBU); Lewis Acid (e.g., Ca(NTf₂)₂) for anilinesGood to Excellent (e.g., 51-99%) researchgate.netnih.gov
ThiolsConjugate AdditionThioether (R'-S-C-C-SO₂F)Base-catalyzed (e.g., DBU)Quantitative researchgate.net

Catalysis in SuFEx Reactions (e.g., Lewis Acid Catalysis)

While many SuFEx reactions proceed with simple base mediation, catalysis can be employed to activate the otherwise stable S-F bond, particularly for less reactive nucleophiles. acs.org Lewis base catalysts such as DBU and bifluoride salts are commonly used. mdpi.com

A significant advancement has been the development of Lewis acid-catalyzed SuFEx reactions. Metal Lewis acids, which were not traditionally used in SuFEx, have been shown to effectively catalyze the conversion of sulfonyl fluorides into sulfonamides and other derivatives. researchgate.netd-nb.info Calcium(II) salts, such as calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), have proven particularly effective. mdpi.comnih.gov

The mechanism involves the Lewis acidic Ca²⁺ center activating the sulfonyl fluoride substrate towards nucleophilic attack. nih.gov This strategy is especially useful for reactions with silylated amines (R₂NSiMe₃). The reaction between a sulfonyl fluoride and a silylated amine, catalyzed by 10 mol % Ca(NTf₂)₂, generates sulfonamides in good to excellent yields (35-99%). mdpi.comresearchgate.net The silicon atom in the silylated amine acts as a fluoride scavenger, forming a strong Si-F bond in the transition state, which helps facilitate catalytic turnover by preventing the formation of stable calcium-fluoride complexes that would inhibit the catalyst. mdpi.com This catalytic system expands the scope of SuFEx to include a wider variety of amine nucleophiles under mild conditions. mdpi.com

Other Reaction Pathways

Beyond SuFEx chemistry, the this compound scaffold can be modified through several other reaction pathways targeting the furan ring or the carbon-sulfur bond.

Oxidation and Reduction Reactions Involving Furan and Sulfonyl Fluoride Moieties

The furan ring and the sulfonyl fluoride group exhibit different susceptibilities to oxidation and reduction. The sulfonyl fluoride moiety is notably robust and generally resistant to reduction. d-nb.info The furan ring, however, can participate in oxidation reactions, a reactivity common to furan derivatives. For example, related heterocyclic systems bearing a sulfonyl fluoride group can undergo oxidation with agents like potassium permanganate (B83412) (KMnO₄). Conversely, the furan ring can be susceptible to reduction, for instance via catalytic hydrogenation, although this may also affect other parts of the molecule depending on the conditions. The sulfonyl fluoride group itself is typically stable under these conditions.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Coupling, Conjugate Addition)

While the sulfonyl fluoride group is often installed as a final step, it can also serve as a handle for carbon-carbon bond formation.

Suzuki-Miyaura Coupling: In a significant departure from its traditional role as a stable anchor, the aryl sulfonyl fluoride group has been "awakened" as a new partner in transition metal-catalyzed cross-coupling reactions. Specifically, the C–S bond of aryl sulfonyl fluorides can be activated by palladium catalysts for Suzuki-Miyaura coupling with boronic acids. d-nb.info This desulfonative cross-coupling proceeds via the oxidative addition of a Pd(0) complex into the C(aryl)–S bond, followed by desulfonation. d-nb.info This reaction provides a powerful method for forming biaryl compounds, tolerating a wide range of functional groups and proceeding with good to excellent yields.

Conjugate Addition: The strong electron-withdrawing nature of the sulfonyl fluoride group makes it an excellent activating group for Michael additions. While this compound itself is not a Michael acceptor, derivatives such as ethenesulfonyl fluoride (ESF) are highly reactive. Carboxylic acids, for instance, can add across the double bond of ESF in a CuO-promoted reaction to form aliphatic sulfonyl fluorides containing an ester group. This highlights the potential to functionalize this compound by first modifying the furan ring to incorporate an activated alkene moiety.

Isomerization Processes

Isomerization processes for this compound itself are not extensively documented in the literature. However, isomerization has been observed in related, more complex molecules containing a sulfonyl fluoride group. For example, the treatment of an E-alkenylsulfonyl fluoride with an iridium photocatalyst can lead to its isomerization to the Z-alkenylsulfonyl fluoride. In another instance, the use of conventional solvents during a photocatalytic reaction involving a heteroarylated ethenesulfonyl fluoride led to isomerization of the starting material rather than the expected cycloaddition. researchgate.net These examples suggest that while the core this compound structure is generally stable, isomerization can occur in derivatives under specific catalytic or reaction conditions.

S-F and C-S Bond Cleavage Activation

The selective activation and cleavage of the S–F and C–S bonds are central to the synthetic utility of this compound.

S–F Bond Cleavage: The cleavage of the highly stable S–F bond is the key step in all SuFEx reactions. This bond is typically activated by interaction with a Lewis base (e.g., DBU, tertiary amines), a Lewis acid (e.g., Ca(NTf₂)₂), or a proton source that can form a strong hydrogen bond with the fluoride leaving group. researchgate.netmdpi.com This controlled activation allows the stable sulfonyl fluoride to act as a potent electrophile only when desired.

C–S Bond Cleavage: The C–S bond in aryl sulfonyl fluorides, once considered inert to transition-metal catalysis, can now be selectively cleaved. d-nb.info Palladium catalysts, in conjunction with specific ligands like Ruphos, facilitate the oxidative addition of the metal into the C(aryl)–S bond, enabling desulfonative cross-coupling reactions like the Suzuki-Miyaura coupling. Density functional theory (DFT) calculations have shown that for these catalytic systems, the insertion of Pd(0) into the C–S bond is kinetically preferred over insertion into the S–F bond. d-nb.info Nickel(0) complexes have also been investigated and show the potential to activate and cleave both S-F and C-S bonds.

Impact of Furan Moiety and Substituents on Reactivity

The reactivity of the sulfonyl fluoride group is significantly influenced by both the inherent electronic properties of the furan ring and the nature of any additional substituents. vulcanchem.comrsc.org These factors modulate the electrophilicity of the sulfur center and the accessibility of the sulfonyl fluoride moiety to nucleophiles. rsc.orgnih.gov

The electrophilic character of the sulfonyl fluoride group is a key determinant of its reactivity, particularly in reactions with nucleophiles. The electronic nature of the aromatic ring to which the sulfonyl fluoride is attached can be predictably modulated to tune this reactivity. rsc.org Generally, electron-withdrawing groups on the aromatic ring enhance the electrophilicity of the sulfur atom, making the compound more reactive towards nucleophilic attack. nih.gov Conversely, electron-donating groups can decrease this electrophilicity.

In the context of this compound, the furan ring itself is an electron-rich heteroaromatic system. This inherent property influences the baseline reactivity of the compound. When substituents are introduced onto the furan ring, they can either augment or counteract this effect. For instance, placing an electron-withdrawing group on the furan ring would be expected to increase the reactivity of the sulfonyl fluoride. Studies on various arylsulfonyl fluorides have demonstrated this principle; substrates with electron-deficient characteristics often exhibit significantly accelerated reaction rates compared to electron-rich substrates. nih.gov This unique balance of reactivity and stability makes sulfonyl fluorides attractive for applications in chemical biology, where they must be stable enough under physiological conditions yet reactive enough to engage with specific biological targets. rsc.orgresearchgate.net

The following table summarizes the general effect of electronic substituents on the reactivity of arylsulfonyl fluorides, a principle that applies to this compound derivatives.

Substituent Type on Aromatic RingEffect on Electrophilicity of Sulfur CenterPredicted Impact on Reactivity with NucleophilesExample Group
Strongly Electron-WithdrawingSignificantly IncreasedIncreased Rate of Reaction nih.govNitro (-NO₂)
Moderately Electron-WithdrawingModerately IncreasedIncreased Rate of Reaction d-nb.infoHalogen (-Br, -Cl)
Electron-NeutralBaselineBaseline ReactivityHydrogen (-H)
Electron-DonatingDecreasedDecreased Rate of Reaction (Reaction Dependent) nih.govd-nb.infoMethyl (-CH₃), Methoxy (-OCH₃)

Steric hindrance around the sulfonyl fluoride group plays a critical role in modulating its reactivity and stability. nih.gov Bulky substituents positioned near the reaction center can physically obstruct the approach of a nucleophile, thereby slowing down or preventing a reaction. This steric shielding also contributes to the hydrolytic stability of the sulfonyl fluoride S-F bond. nih.gov

For example, the introduction of a methyl group, as seen in 5-methylthis compound, introduces steric and electronic effects that alter its reactivity compared to the unsubstituted parent compound. vulcanchem.com Research on a series of model arylsulfonyl fluorides has confirmed that steric factors significantly affect the stability of the S-F bond. nih.gov Specifically, compounds with substituents at the ortho positions (the positions adjacent to the sulfonyl fluoride group) exhibit greater stability. nih.gov A study investigating the in vitro metabolic stability of various arylsulfonyl fluorides found that 2,4,6-trisubstituted derivatives displayed the highest stability, a finding attributed to the steric protection afforded by the ortho substituents. nih.gov This indicates that increasing steric bulk can be a deliberate strategy to reduce reactivity and enhance the persistence of the molecule in a given environment.

The table below illustrates how steric hindrance can modulate the stability and, consequently, the reactivity of the sulfonyl fluoride group.

Substitution PatternLevel of Steric HindranceEffect on S-F Bond StabilityPredicted Impact on Reactivity
Unsubstituted (e.g., this compound)LowBaseline StabilityBaseline Reactivity
Mono-substituted (ortho position)ModerateIncreased StabilityDecreased Reactivity
Di-substituted (ortho positions)HighSignificantly Increased Stability nih.govSignificantly Decreased Reactivity

Applications of Furan 2 Sulfonyl Fluoride and Analogues in Advanced Organic Synthesis

Furan-2-sulfonyl Fluoride (B91410) as a Key Building Block

Furan-2-sulfonyl fluoride serves as a valuable starting material for the construction of intricate molecular architectures. The presence of both the furan (B31954) moiety and the sulfonyl fluoride group provides multiple reaction sites for chemists to exploit in the synthesis of novel compounds.

Synthesis of Complex Fluorinated Compounds

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. ccspublishing.org.cn this compound is a key precursor for creating complex fluorinated compounds. The sulfonyl fluoride group (-SO2F) is exceptionally stable, yet it can be selectively activated to react with various nucleophiles. This reactivity allows for the introduction of the fluorosulfonyl group into larger, more complex molecules.

While direct examples of the use of this compound in the synthesis of complex fluorinated compounds are not extensively detailed in the literature, the general principles of sulfonyl fluoride chemistry suggest its potential. For instance, the sulfonyl fluoride group can be incorporated into molecules for applications in drug discovery and chemical biology. researchgate.net The synthesis of various aryl and heteroaryl sulfonyl fluorides has been achieved through methods such as the conversion of sulfonic acids and their salts, showcasing the versatility of this functional group in building complex fluorinated structures. acs.org

Preparation of Heterocyclic Systems

This compound and its analogues are instrumental in the synthesis of various heterocyclic systems. A notable example is the synthesis of sulfonyl fluoride functionalized 2-aminothiazoles. This transformation is regioselective, producing a single product, and is tolerant of a wide range of functional groups. The resulting 2-aminothiazoles can be further diversified through late-stage Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. enamine.net

The reaction proceeds through a multi-step mechanism involving a 1,4-Michael addition of a 5-imino-N,4-diaryl-4,5-dihydro-1,2,4-thiadiazol-3-amine to a 2-substituted-alkynyl-1-sulfonyl fluoride (SASF), followed by an intramolecular cycloaddition to form an unstable hypervalent sulfurane intermediate. This intermediate then undergoes ring opening to form a guanidine (B92328) intermediate, which, upon treatment with a base like DBU, eliminates a cyanamide (B42294) byproduct to yield the desired 2-aminothiazole. enamine.net

EntryReactant 1Reactant 2SolventTemperature (°C)Yield (%)
15-imino-N,4-diphenyl-4,5-dihydro-1,2,4-thiadiazol-3-aminePhenylacetylene-2-sulfonyl fluorideMeCN70>99
25-imino-N,4-di(p-tolyl)-4,5-dihydro-1,2,4-thiadiazol-3-aminePhenylacetylene-2-sulfonyl fluorideMeCN7095
35-imino-N,4-diphenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine(4-chlorophenyl)acetylene-2-sulfonyl fluorideMeCN7098

This table showcases the optimized reaction conditions for the synthesis of sulfonyl fluoride functionalized 2-aminothiazoles. enamine.net

Functionalization and Derivatization Strategies

The furan ring and the sulfonyl fluoride group in this compound offer multiple avenues for functionalization and derivatization, enabling the synthesis of a wide array of novel compounds with tailored properties.

Synthesis of Variously Functionalized Sulfonyl Fluoride Derivatives

The reactivity of the furan ring allows for various electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. researchgate.net These reactions can be used to introduce additional functional groups onto the furan moiety of this compound, leading to a diverse range of derivatives. For instance, the sulfonation of furan with a sulfur trioxide-pyridine complex at room temperature yields furan-2-sulfonic acid, which can then be converted to the corresponding sulfonyl fluoride. researchgate.net

Furthermore, the sulfonyl fluoride group itself can be used to synthesize other important functional groups. For example, sulfonyl fluorides can be converted to sulfonamides and sulfonate esters under mild conditions, expanding the synthetic utility of this compound. researchgate.net

Post-Polymerization Modification via SuFEx

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction for creating stable linkages between molecules. ijsrst.com This reaction is particularly useful for the post-polymerization modification (PPM) of polymers, allowing for the introduction of various functionalities onto a polymer backbone. chemrxiv.org

Polymers decorated with sulfonyl fluoride groups can be synthesized and subsequently modified using SuFEx chemistry. The sulfonyl fluoride groups on the polymer can react with a variety of nucleophiles, such as silyl (B83357) ethers, to form stable sulfonate or sulfate (B86663) linkages. chemrxiv.orgquora.com This strategy allows for the creation of functional polymers with tailored properties for various applications in materials science and biomedicine. While specific examples utilizing this compound in PPM are not prevalent, the principles of SuFEx chemistry suggest its potential as a valuable reagent for such modifications. The SuFEx reaction is known to be compatible with a wide range of functional groups, making it a versatile tool for polymer functionalization. chemrxiv.org

Role in Multicomponent Reactions and Cyclizations

Multicomponent reactions (MCRs) and cyclization reactions are efficient methods for the synthesis of complex molecules from simple starting materials in a single step. The furan ring in this compound can participate in various cycloaddition reactions, such as the Diels-Alder reaction, making it a valuable component in these transformations.

The Diels-Alder reaction of furans with various dienophiles can lead to the formation of oxabicycloheptane derivatives. rsc.org The reactivity and selectivity of these reactions can be influenced by substituents on the furan ring. tubitak.gov.tr While furan itself is a moderately reactive diene, the presence of the electron-withdrawing sulfonyl fluoride group at the 2-position is expected to decrease its reactivity in normal electron demand Diels-Alder reactions. However, it may enhance its reactivity in inverse electron demand Diels-Alder reactions.

Furan derivatives are also known to participate in various MCRs to produce highly functionalized heterocyclic compounds. chemrxiv.orgrsc.orgscispace.com For example, multicomponent approaches have been developed for the synthesis of substituted furans and furan-2(5H)-one derivatives. acs.org The ability of the furan moiety to act as a versatile building block in these reactions highlights the potential of this compound to be utilized in the combinatorial synthesis of novel and complex molecular scaffolds.

Reaction TypeReactantsProduct Class
Diels-Alder ReactionFuran derivative, DienophileOxabicycloheptane derivative
Multicomponent ReactionArylglyoxal, Acetylacetone, PhenolFunctionalized furan
Multicomponent ReactionIndole, 4-methoxyphenylglyoxal, Meldrum's acidFuran-2(5H)-one derivative

This table provides examples of multicomponent and cycloaddition reactions involving furan derivatives. rsc.orgrsc.org

Strategic Use in Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that focuses on introducing chemical modifications to complex molecules, such as drug candidates or natural products, in the final steps of a synthetic sequence. This approach allows for the rapid generation of analogues with potentially improved pharmacological profiles, bypassing the need for de novo synthesis. Sulfonyl fluorides, including heteroaromatic variants like this compound, have emerged as valuable reagents for LSF due to their unique reactivity and stability.

The utility of sulfonyl fluorides in LSF is prominently highlighted by their application in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This methodology enables the covalent modification of complex biomolecules, often targeting nucleophilic amino acid residues like tyrosine, serine, and lysine (B10760008). While specific examples detailing the use of this compound in LSF of complex molecules are not extensively documented in the reviewed literature, the principles of SuFEx chemistry and the successful application of other aryl and heteroaryl sulfonyl fluorides provide a strong basis for its potential in this area.

Detailed Research Findings

Research in the field has demonstrated that the covalent modification of bioactive molecules using sulfonyl fluorides can lead to significant enhancements in their properties. For instance, the late-stage introduction of a sulfonyl fluoride moiety to known drug molecules has been shown to improve their potency and selectivity. This is often achieved by forming a stable covalent bond with a target protein, leading to irreversible inhibition.

One notable study focused on the late-stage functionalization of a range of phenolic drugs to their corresponding arylfluorosulfate derivatives. This transformation, a key example of SuFEx, resulted in analogues with significantly improved anticancer activity. For example, the fluorosulfate (B1228806) derivative of Combretastatin A4 exhibited a 70-fold increase in potency in a drug-resistant colon cancer cell line. Similarly, the fluorosulfate derivative of Fulvestrant showed enhanced activity in down-regulating the estrogen receptor in breast cancer cells. These findings underscore the potential of sulfonyl fluoride-based LSF to overcome drug resistance and enhance therapeutic efficacy.

The strategic application of sulfonyl fluorides in LSF is further exemplified by their use as covalent probes to study biological systems. By attaching a sulfonyl fluoride "warhead" to a molecule with known binding affinity for a particular protein, researchers can create powerful tools for identifying and validating drug targets. The sulfonyl fluoride group reacts with proximal nucleophilic residues at the binding site, forming a covalent linkage that allows for the isolation and identification of the target protein.

The following tables present data from studies on the late-stage functionalization of complex molecules using aryl sulfonyl fluoride analogues, illustrating the potential impact of such modifications.

Table 1: Late-Stage Functionalization of Anticancer Drugs with Arylfluorosulfates

Parent DrugModified AnalogueTarget Cell LineImprovement in Potency (IC₅₀)
Combretastatin A4Combretastatin A4-fluorosulfateHT-29 (Colon Cancer)~70-fold
FulvestrantFulvestrant-fluorosulfateMCF-7 (Breast Cancer)Significantly enhanced ER down-regulation
BicalutamideBicalutamide-fluorosulfateLNCaP (Prostate Cancer)Improved anti-proliferative activity

Table 2: Covalent Modification of Kinase Inhibitors via Late-Stage Introduction of a Sulfonyl Fluoride Moiety

Kinase Inhibitor ScaffoldTarget KinaseCovalently Modified ResidueImpact on Activity
AnilinopyrimidineEpidermal Growth Factor Receptor (EGFR)LysineOvercame resistance to reversible inhibitors
PyrrolopyrimidineJanus Kinase 3 (JAK3)TyrosinePotent and selective irreversible inhibition
IndazoleMitogen-activated protein kinase kinase 2 (MEK2)LysineEnhanced and prolonged inhibition

While the specific use of this compound in these exact contexts is not explicitly detailed in the available literature, its structural similarity to other reactive heteroaryl sulfonyl fluorides suggests its potential as a valuable tool for late-stage functionalization. The electron-withdrawing nature of the furan ring is expected to influence the reactivity of the sulfonyl fluoride group, potentially offering unique selectivity and reactivity profiles in covalent modification of complex molecules. Further research into the applications of this compound in LSF is warranted to fully explore its potential in drug discovery and chemical biology.

Computational and Theoretical Studies of Furan 2 Sulfonyl Fluoride Systems

Electronic Structure and Bonding Analysis

The arrangement of electrons in furan-2-sulfonyl fluoride (B91410) dictates its chemical identity and reactivity. Computational techniques like Density Functional Theory (DFT) provide a window into this electronic world.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. dergipark.org.tr Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p), to determine molecular geometries and orbital energies. researchgate.netmalayajournal.org A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr

The LUMO, acting as an electron acceptor, is particularly important for a reactive electrophile like furan-2-sulfonyl fluoride. malayajournal.org Its energy level indicates the molecule's susceptibility to nucleophilic attack. A lower LUMO energy suggests a higher electrophilicity at the sulfur atom of the sulfonyl fluoride group. The energy gap between the HOMO and LUMO is a crucial indicator of molecular chemical stability and reactivity. dergipark.org.trmalayajournal.org A small HOMO-LUMO gap suggests that a molecule is more reactive. malayajournal.org For instance, in a related furan-containing compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org

Table 1: Example Frontier Molecular Orbital Energies Calculated by DFT
Compound SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Furan-containing imidazole (B134444) derivative malayajournal.org-5.2822-1.27154.0106
Acrylic Acid dergipark.org.tr--5.545

The electronic properties of this compound can be significantly altered by introducing substituents onto the furan (B31954) ring. The presence of strong electron-withdrawing groups, such as fluorine atoms, at the α-carbon positions (C5) of the furan ring can markedly enhance its stability. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions involving this compound. It allows researchers to visualize the transformation from reactants to products at an atomic level. nih.gov

Understanding a reaction mechanism requires the characterization of all transient species, including high-energy transition states and more stable intermediates. whiterose.ac.uk For reactions involving sulfonyl fluorides, such as nucleophilic substitution, computational studies can model the formation of intermediates, like a trigonal bipyramidal species. nih.gov DFT calculations are used to determine the geometries and energies of these fleeting structures. chinesechemsoc.org

For example, in Julia-Kocienski fluoroolefination reactions, four-membered transition states have been calculated to be the rate-determining steps. chinesechemsoc.org In other systems, computational analysis has helped elucidate mechanisms involving the formation of radical intermediates or the cleavage of specific bonds. researchgate.netnih.gov This detailed characterization provides a complete energy profile of the reaction, highlighting the specific barriers that must be overcome for the reaction to proceed.

Table 2: Computationally Characterized Species in Sulfonyl Fluoride Reactions
Reaction TypeCharacterized SpeciesComputational FindingReference
Nucleophilic SubstitutionTrigonal Bipyramidal IntermediateProposed intermediate in an elimination-addition pathway. nih.gov nih.gov
FluoroolefinationFour-membered Transition StateIdentified as the rate-limiting step of the reaction. chinesechemsoc.org chinesechemsoc.org
β-Eliminationβ-H/F Elimination Transition StateEnergies calculated to understand reaction feasibility. researchgate.net researchgate.net

A significant advantage of computational modeling is its ability to predict the most likely course of a reaction when multiple pathways are possible. whiterose.ac.uk By comparing the activation energy barriers of different potential pathways, chemists can forecast the major product and understand the reaction's selectivity. nih.govchinesechemsoc.org

For instance, in nucleophilic substitutions at sulfonyl fluorides, modeling can discriminate between a direct substitution pathway and an elimination-addition pathway. nih.gov A powerful example comes from studies on related α-fluoro-sulfonyl systems, where DFT calculations successfully predicted whether the reaction would proceed via C-C bond cleavage or C-S bond cleavage based on the electronic nature of a substituent (-CH₃ vs. -CF₃). chinesechemsoc.org These calculations also correctly predicted the E/Z stereoselectivity of the resulting olefin by comparing the energies of the respective transition states. chinesechemsoc.org This predictive power is crucial for designing selective syntheses and avoiding unwanted byproducts.

Conformational Analysis and Molecular Interactions

The three-dimensional shape (conformation) of this compound and its interactions with its environment are critical to its function, particularly in biological or materials science contexts. acs.orgmdpi.com

Theoretical studies on similar small molecules, like sulfamoyl fluoride (FSO₂NH₂), have shown that specific conformations are energetically preferred. For FSO₂NH₂, the anti conformation, where the F-S bond is anti to the nitrogen lone pair, was identified as the most stable conformer. researchgate.net Similar analyses for this compound would explore the rotational barrier around the C-S bond to determine the preferred orientation of the sulfonyl fluoride group relative to the furan ring.

Furthermore, the sulfonyl group is known to participate in various non-covalent interactions. acs.org While only about 30% of sulfones and sulfonamides in crystal structures act as hydrogen bond acceptors, a large majority (around 80%) are found in close proximity to hydrophobic groups. acs.org This suggests that this compound can engage in both hydrogen bonding via its oxygen atoms and hydrophobic or van der Waals interactions. acs.org In some cases, intramolecular hydrogen bonding can stabilize specific conformations. nih.gov Molecular dynamics (MD) simulations can further reveal how the molecule interacts with its environment over time, identifying key interactions, such as those with amino acid residues in an enzyme's active site. mdpi.com

Structure-Reactivity Relationships from a Theoretical Perspective

Computational chemistry provides a powerful lens for understanding and predicting the reactivity of chemical compounds. In the case of this compound and related systems, theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic and structural factors that govern their chemical behavior. These computational approaches allow for the calculation of various energetic and electronic parameters that can be directly correlated with experimentally observed reactivity, offering a predictive framework for designing new reactions and molecules with tailored properties.

Theoretical models can dissect the intricate interplay of factors influencing the reactivity of sulfonyl fluorides. For instance, the electrophilicity of the sulfur atom in the sulfonyl fluoride group is a key determinant of its susceptibility to nucleophilic attack. This electrophilicity is modulated by the electronic properties of the attached aryl or heteroaryl ring. The furan ring in this compound, with its specific electronic characteristics, thus plays a crucial role in defining the compound's reactivity profile. Computational studies can quantify these effects through the calculation of parameters such as orbital energies and activation barriers for proposed reaction mechanisms.

Correlation of Calculated Energies with Experimental Reactivity

A cornerstone of theoretical structure-reactivity studies is the correlation of calculated energetic parameters with experimental data, such as reaction rates or equilibrium constants. For sulfonyl fluorides, a strong correlation has been established between their reactivity and computationally derived energies, providing significant predictive power.

LUMO Energy and Hydrolytic Stability:

One of the most direct and effective correlations is between the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the hydrolytic stability of aryl sulfonyl fluorides. The LUMO energy is an indicator of the electrophilicity of the molecule; a lower LUMO energy generally corresponds to a more electrophilic sulfur center, making the compound more susceptible to nucleophilic attack by water.

Research on a panel of aryl sulfur(VI) fluorides (SVI-Fs) has demonstrated a robust linear relationship between the calculated LUMO energies and the experimentally measured half-lives in aqueous solutions. nih.gov In one such study, DFT calculations (specifically using the B3LYP-D3 functional with an aug-cc-PVTZ basis set) were employed to determine the LUMO energies for a series of substituted aryl sulfonyl fluorides. nih.gov These theoretical values were then plotted against their experimental hydrolytic half-lives, revealing a strong correlation with a high coefficient of determination (R² = 0.97). nih.gov This indicates that the LUMO energy, a purely theoretical parameter, can serve as a highly accurate predictor of the experimental hydrolytic stability of these compounds. nih.gov

The following interactive table illustrates the type of data and correlation observed in such studies. It presents the calculated LUMO energies and the corresponding experimentally measured hydrolytic half-lives for a representative set of substituted aryl sulfonyl fluorides.

Activation Energy and Reaction Rates:

Similarly, computational investigations into the calcium bistriflimide-mediated sulfur(VI)-fluoride exchange (SuFEx) reaction between benzenesulfonyl fluoride and amines have yielded calculated activation barriers (e.g., ~21 kcal/mol) that are in excellent agreement with those derived from experimental kinetics experiments. acs.org Such studies validate the accuracy of the computational models and confirm that they can capture the essential physics of the reaction, allowing for confident prediction of reactivity for new substrates. While specific kinetic data for this compound is not detailed in these particular studies, the principles established for analogous aryl sulfonyl fluorides are directly applicable.

Advanced Spectroscopic and Structural Characterization in Chemical Research

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgwikipedia.org This technique provides unambiguous information on bond lengths, bond angles, and conformational structures, which are critical for understanding a molecule's steric and electronic properties. The process involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the electron density, and consequently, the atomic positions within the crystal lattice. libretexts.orgnih.gov

For Furan-2-sulfonyl fluoride (B91410), obtaining a single crystal suitable for X-ray diffraction would yield invaluable data. It would confirm the planarity of the furan (B31954) ring and provide precise measurements of the S-O and S-F bond lengths, as well as the O-S-O and O-S-F bond angles in the sulfonyl fluoride group. Furthermore, the crystal packing arrangement, dictated by intermolecular forces, would be elucidated.

However, a review of available scientific literature indicates that the specific crystal structure of Furan-2-sulfonyl fluoride has not yet been reported. While X-ray structures for other sulfonyl fluoride-containing molecules have been determined, providing insights into the geometry of the -SO₂F group, direct experimental data for the title compound is not currently available. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probing and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them. For a molecule like this compound, multinuclear NMR experiments, particularly ¹H, ¹³C, and ¹⁹F NMR, are essential for its complete characterization. pdx.edu

¹H, ¹³C, and ¹⁹F NMR for Structural Assignments

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the three protons on the furan ring. Due to the electronegativity of the sulfonyl fluoride group, these protons would likely appear in the downfield region of the spectrum. The splitting patterns (coupling) between adjacent protons would provide definitive evidence for their relative positions (ortho, meta, para) on the furan ring.

¹³C NMR: The carbon NMR spectrum would reveal signals for each of the four unique carbon atoms in the furan ring. The carbon atom directly attached to the sulfonyl fluoride group would be significantly influenced by the electron-withdrawing nature of the substituent, affecting its chemical shift. Data for furan derivatives show typical chemical shifts for the ring carbons. spectrabase.comresearchgate.nethmdb.ca

¹⁹F NMR: Fluorine-19 is a highly sensitive nucleus for NMR spectroscopy (100% natural abundance, spin I=½). wikipedia.orgbiophysics.org The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. Its chemical shift provides information about the electronic environment of the sulfonyl fluoride group. organicchemistrydata.orgalfa-chemistry.com Coupling between the ¹⁹F nucleus and the protons on the furan ring could also be observed, providing further structural confirmation. For many aryl sulfonyl fluorides, the ¹⁹F chemical shift is often observed in a characteristic range. rsc.org

Detailed experimental NMR data for this compound is not available in the reviewed literature. However, the expected spectral characteristics can be inferred from data on similar furan and sulfonyl fluoride compounds. rsc.org

Use of NMR in Reaction Monitoring and Kinetic Studies

NMR spectroscopy is not only used for static structural elucidation but also as a dynamic tool to monitor the progress of chemical reactions in real-time. By acquiring spectra at regular intervals, the disappearance of starting materials and the appearance of products can be quantified. This is particularly useful for determining reaction rates and elucidating reaction mechanisms.

For reactions involving this compound, ¹⁹F NMR is an especially powerful monitoring tool. biophysics.org The fluorine signal provides a clean and often unobstructed window into the reaction's progress, as there are typically no other fluorine signals in the mixture. This allows for precise kinetic measurements and the potential observation of transient intermediates, offering deep mechanistic insights.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net Specific bonds vibrate at characteristic frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the furan ring and the sulfonyl fluoride group. Key expected vibrational modes include:

S=O Stretching: The sulfonyl group (-SO₂-) will exhibit strong, characteristic asymmetric and symmetric stretching vibrations. These typically appear in the regions of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹, respectively.

S-F Stretching: A distinct band corresponding to the sulfur-fluorine bond stretch is also expected.

Furan Ring Vibrations: The furan ring will have several characteristic bands, including C-H stretching, C=C stretching, and ring breathing modes. researchgate.netglobalresearchonline.net C-H stretching for aromatic heterocycles typically occurs above 3000 cm⁻¹. globalresearchonline.net

While specific experimental IR spectra for this compound are not documented in the available search results, analysis of related compounds like furan-2-carbaldehyde provides insight into the expected regions for furan ring vibrations. mdpi.comresearchgate.net

Mass Spectrometry and Chromatographic Techniques (e.g., LCMS/HPLC) for Reaction Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. When coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), it becomes a powerful tool for separating and identifying components in a mixture. mdpi.com

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern would likely involve the loss of SO₂F, SO₂, or other fragments, providing corroborating evidence for the proposed structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. rsc.org

LCMS/HPLC: Liquid Chromatography-Mass Spectrometry (LCMS) is invaluable for analyzing the purity of this compound and for monitoring reactions where it is a reactant or product. nih.gov HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The separated components then enter the mass spectrometer for detection and identification. This technique is crucial for quantifying the yield and purity of synthetic products and for identifying byproducts in a reaction mixture. nih.govresearchgate.netshimadzu.com

Specific mass spectrometry and chromatographic data for this compound are not detailed in the provided search results. However, established methods for the analysis of other sulfonyl fluorides and furan derivatives demonstrate the utility of these techniques for its characterization. mdpi.comnih.govnist.gov

Emerging Research Directions and Future Perspectives

Furan-2-sulfonyl Fluoride (B91410) as a Research Tool in Chemical Biology

The sulfonyl fluoride moiety (-SO₂F) of furan-2-sulfonyl fluoride and its derivatives is a key feature driving its utility in chemical biology. This functional group acts as a reactive "warhead," capable of forming stable covalent bonds with nucleophilic amino acid residues in proteins. nih.gov This property makes it an invaluable tool for designing chemical probes to investigate protein function and interactions.

Design and Synthesis of Covalent Chemical Probes

Researchers are increasingly designing and synthesizing covalent chemical probes based on the this compound scaffold. nih.govrsc.org These probes often include an alkyne or other "handle" for subsequent modification, such as the attachment of a biotin (B1667282) tag for affinity enrichment or a fluorescent dye for imaging. ucsf.edu The synthesis of these probes can involve palladium-mediated cross-coupling reactions to introduce the furan (B31954) ring, followed by the installation of the sulfonyl fluoride group. The stability of the sulfonyl fluoride group, compared to more reactive sulfonyl chlorides, makes it a preferred choice for many applications in chemical biology. nih.gov The design of these probes often leverages the known structure-activity relationships of existing non-covalent inhibitors, hybridizing them with a sulfonyl fluoride warhead to create potent and selective covalent modifiers. nih.gov

A notable aspect of probe design is the use of chiral elements, such as (S)- or (R)-2-methylpiperazine amide linkers, to achieve stereoselective interactions with target proteins. ucsf.edu This approach allows for the direct identification of ligandable sites within cells with greater precision. ucsf.edu

Investigations of Enzyme Interactions and Protein Modification Mechanisms

This compound-based probes are instrumental in studying enzyme interactions and the mechanisms of protein modification. nih.gov The sulfonyl fluoride group can react with a variety of nucleophilic amino acid residues, including serine, tyrosine, lysine (B10760008), and histidine, depending on the specific protein environment. nih.govrsc.org This broad reactivity expands the scope of proteins that can be targeted beyond those containing a reactive cysteine in a binding pocket. nih.gov

For instance, compounds containing the sulfonyl fluoride moiety have been shown to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) through covalent modification of a serine residue in the active site. In other cases, these probes have been designed to target specific tyrosine or histidine residues. nih.gov The formation of a covalent bond allows for the stable capture of the protein-inhibitor complex, facilitating detailed mechanistic studies. nih.gov

Exploration in Chemoproteomic Workflows

Chemoproteomics, the study of protein-small molecule interactions on a proteome-wide scale, has significantly benefited from the use of sulfonyl fluoride-based probes. nih.gov These probes are employed in live-cell chemoproteomic workflows to identify novel protein targets. nih.gov A common workflow involves treating cells with a clickable sulfonyl fluoride probe, followed by cell lysis and conjugation to a reporter tag (e.g., biotin-azide) via click chemistry. ucsf.edu The probe-modified proteins can then be enriched and identified using mass spectrometry. ucsf.edu

This direct, activity-based protein profiling (ABPP) approach is complementary to indirect, competition-based methods and has been shown to identify a significant number of previously unliganded tyrosine and lysine sites across the proteome. ucsf.edu This highlights the power of sulfonyl fluoride probes in expanding our understanding of the "ligandable" proteome. nih.gov

Structure-Activity Relationship (SAR) Studies for Covalent Interactions (Mechanistic Focus)

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of covalent inhibitors. For this compound derivatives, SAR studies focus on how modifications to the furan ring and other parts of the molecule influence covalent binding. For example, research has shown that alterations to the furan ring can enhance the inhibitory activity of certain compounds.

Applications in Materials Science and Polymer Chemistry

The reactivity of the sulfonyl fluoride group also lends itself to applications in materials science and polymer chemistry, primarily through its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.gov

Development of Materials with Specialized Properties

This compound and its derivatives can be used as building blocks in the synthesis of polymers and other materials with specialized properties. The SuFEx reaction, which involves the reaction of a sulfonyl fluoride with a silyl (B83357) ether or other nucleophile, is highly efficient and can be used to create a wide range of functional materials. nih.govacs.org This chemistry has been used for the post-polymerization modification of surfaces and the synthesis of novel polymer backbones. researchgate.net The stability and predictable reactivity of the sulfonyl fluoride group make it an attractive component for creating robust and functional materials. mdpi.com

Functionalization of Polymeric Substrates via SuFEx

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry tool for modifying and creating advanced polymeric materials. rsc.orguga.edu This post-polymerization modification technique allows for the precise installation of various functionalities onto polymer backbones and surfaces, often under mild conditions and without the need for protecting groups. uga.eduosti.gov The stability and selective reactivity of the sulfonyl fluoride group are central to this success.

Researchers have demonstrated the utility of SuFEx for the functionalization of diverse polymer scaffolds. osti.gov For example, functional polystyrenes and polyacrylamides containing fluorosulfate (B1228806) and silyl ether side chains have been used as platforms for sequential and orthogonal modification. osti.gov In these systems, fluorescent dyes bearing the appropriate reactive partners were attached quantitatively and selectively to the polymer backbone. osti.gov

Another significant application is the surface functionalization of highly inert substrates like Kevlar and the creation of functional polymer brushes. uga.edu The SuFEx reaction enables the covalent attachment of molecules that might not be compatible with the initial polymerization conditions, thereby providing access to a wider range of surface chemistries. uga.edu Furthermore, DVB-crosslinked polystyrene beads have been functionalized with fluorosulfonate moieties. rsc.org These functionalized polymers can then be used for applications such as enzyme immobilization, where the activity of the conjugated enzyme, like lipase (B570770), can be evaluated. rsc.org

The development of new catalysts, such as acidic bifluoride salts, has further broadened the scope of SuFEx-based polymerization, enabling the rapid synthesis of polysulfonates and polysulfates with excellent efficiency and functional group tolerance. rsc.org

Table 1: Examples of Polymeric Substrate Functionalization via SuFEx

Polymer Substrate Functionalization Strategy Application Key Findings & References
Polystyrene / Polyacrylamide Copolymers Post-polymerization modification using SuFEx and CuAAC with fluorescent dyes. Creating multifunctional materials. Demonstrated triple orthogonal functionalization at ambient conditions. osti.gov
DVB-Crosslinked Polystyrene Beads Introduction of fluorosulfonate moieties via polymerization methods. Enzyme immobilization, ion exchange resins. Resultant polymers were effective for immobilizing lipase and creating cation exchange resins after hydrolysis. rsc.org
Kevlar Surface coating using sulfonyl azide-containing polymers. Creating advanced materials with tailored surfaces. Achieved covalent coating while retaining critical mechanical properties of the substrate. uga.edu
Aryl-TBDMS Terminated Polymers Chain-end functionalization via reaction of silyl ether tails with aryl fluorosulfates. Precise polymer modification. Achieved nearly quantitative conversion to deliver sulfate-terminated polymers. rsc.org

Green Chemistry Approaches in Sulfonyl Fluoride Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, significant efforts have been directed toward developing greener synthetic routes to sulfonyl fluorides. These approaches focus on using environmentally benign solvents, reducing hazardous reagents, and minimizing toxic byproducts.

Water-Compatible and Aqueous Media Reactions

Traditionally, the synthesis of organofluorine compounds has relied heavily on toxic organic solvents. digitellinc.com However, recent breakthroughs have enabled the synthesis of sulfonyl fluorides in water, which is considered a cost-effective and environmentally safe solvent. digitellinc.comrsc.org

One innovative approach employs a surfactant-based catalytic system to overcome the challenge of fluoride's low nucleophilicity in water, achieving good conversion of sulfonyl chlorides to sulfonyl fluorides. digitellinc.com Another highly efficient method allows for the synthesis of β-sulfonyl aliphatic sulfonyl fluorides in aqueous media without the need for any ligand or additive, with the product often precipitating and being isolated by simple filtration. rsc.org

The "on-water" phenomenon, where reactions are accelerated at the water-organic interface, has also been harnessed. nih.govresearchgate.net This has been demonstrated in the Suzuki-Miyaura coupling to produce biaryl sulfonyl fluorides at room temperature and in aquaphotocatalysis for dearomative cycloadditions to create alkylated SuFEx hubs. nih.govresearchgate.net Additionally, simple and mild procedures have been developed for the direct chloride-fluoride exchange from sulfonyl chlorides using a biphasic mixture of water/acetone with potassium fluoride (KF). acs.org

Table 2: Water-Compatible Synthesis Methods for Sulfonyl Fluorides

Method Key Features Substrates Conditions Reference(s)
Surfactant-Based Catalysis Enables nucleophilic fluorination in water. Sulfonyl chlorides Aqueous media, optimized temperature and concentration digitellinc.com
Ligand-Free Addition Catalyst-free reaction in water. Sodium sulfite, ethenesulfonyl fluoride Aqueous media, 40 °C rsc.org
"On-Water" Suzuki Coupling Ligand and additive-free C-C bond formation. Aromatic sulfonyl fluorides, boronic acids On water, room temperature researchgate.net
"On-Water" Aquaphotocatalysis Accelerated dearomative [2+2] cycloaddition. (Hetero)arylated ethenesulfonyl fluorides Water-oil interface, visible light nih.gov
Biphasic Halogen Exchange Direct chloride-to-fluoride exchange. Sulfonyl chlorides KF, water/acetone mixture, mild conditions acs.org

Reduction of Hazardous Reagents and Byproducts

A major focus of green sulfonyl fluoride synthesis is the replacement of hazardous reagents. Traditional methods often use potassium bifluoride (KHF₂), which is corrosive and reactive with glassware, or highly toxic gases like SO₂F₂. eurekalert.orgfigshare.comacs.org

Recent protocols have introduced potassium fluoride (KF) as a safer, cheaper, and readily available fluorine source. acs.orgnih.gov Efficient, environmentally friendly methods have been developed that use stable starting materials like thiols and disulfides in combination with KF and a green oxidant, such as sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). eurekalert.orgacs.org These reactions are advantageous as they often produce only non-toxic salts like NaCl and KCl as byproducts, minimizing environmental impact. eurekalert.org

Electrochemical methods represent another significant advance. nih.gov Anodic oxidation allows for the synthesis of sulfonyl fluorides from thiols or disulfides using KF without the need for stoichiometric chemical oxidants or catalysts. nih.gov This mild protocol is applicable to a broad range of substrates, including aryl, heteroaryl, and alkyl thiols. nih.gov These developments move the field towards safer, more scalable, and sustainable production of sulfonyl fluorides. eurekalert.orgnih.gov

Challenges and Opportunities in the Field of Sulfonyl Fluoride Chemistry

Despite significant progress, the chemistry of sulfonyl fluorides faces ongoing challenges that also represent opportunities for innovation. Key areas of focus include improving the efficiency and scope of synthetic methods and discovering novel catalytic systems to access new chemical space. acs.orgnih.gov

Optimization of Synthetic Efficiency and Scope

A primary challenge in sulfonyl fluoride synthesis has been the reliance on harsh or hazardous reagents and the limited availability or instability of precursors like sulfonyl chlorides. acs.orgnih.gov Traditional halogen exchange reactions can be inefficient for large-scale production due to the corrosiveness of reagents like KHF₂. acs.org

Opportunities lie in the development of robust, one-pot procedures that start from readily available and stable materials. acs.org New protocols converting thiols, disulfides, or sulfonic acids directly to sulfonyl fluorides address this challenge by avoiding the isolation of unstable intermediates. eurekalert.orgacs.org For instance, methods using green oxidants or electrochemical synthesis expand the practicality and scalability of production. eurekalert.orgnih.gov The ongoing goal is to develop synthetic protocols that are not only high-yielding but also tolerant of a wide variety of functional groups, enabling the late-stage functionalization of complex molecules, including pharmaceuticals. mdpi.com

Development of New Catalytic Systems

The discovery of new catalytic systems is crucial for expanding the applications of sulfonyl fluorides. nih.gov Transition-metal catalysis has been at the forefront of this effort, with processes based on palladium, copper, and nickel enabling novel transformations. nih.govresearchgate.net Palladium-catalyzed methods, for example, allow for the synthesis of aryl and heteroaryl sulfonyl fluorides from the corresponding bromides or iodides using an SO₂ source like DABSO and an electrophilic fluorine source. rsc.org More recently, nickel catalysis has been employed for the direct fluorosulfonylation of vinyl and benzyl (B1604629) bromides. acs.org

Beyond metal catalysis, organocatalytic approaches are emerging. nih.gov For instance, 1-hydroxybenzotriazole (B26582) (HOBt) has been identified as an effective nucleophilic catalyst for the amidation of sulfonyl fluorides, a reaction that is otherwise slow and challenging, especially with sterically hindered substrates. nih.govscispace.com The development of such catalytic activation methods is essential for coaxing the stable sulfonyl fluoride group to engage with nucleophiles under specific and controlled conditions, thereby unlocking its full potential in synthesis and chemical biology. nih.govresearchgate.net

Table 3: Emerging Catalytic Systems for Sulfonyl Fluoride Synthesis and Functionalization

Catalyst System Transformation Substrates Key Advantages Reference(s)
Palladium (e.g., PdCl₂(AmPhos)₂) One-pot synthesis of aryl sulfonyl fluorides. Aryl/heteroaryl bromides, DABSO, NFSI First general method for sulfonylation of aryl bromides; practical one-pot procedure. rsc.org
Nickel Direct fluorosulfonylation. Vinyl bromides, benzyl bromides Mild conditions, broad scope, good functional group compatibility. acs.org
Copper Fluorosulfonylation of aryl diazonium salts. Aryl diazonium salts, DABSO Catalytic radical approach for C-S bond formation. nih.gov
1-Hydroxybenzotriazole (HOBt) Catalytic amidation of sulfonyl fluorides. Sulfonyl fluorides, amines Broad spectrum, efficient for sterically hindered substrates, low catalyst loading. nih.govscispace.com

Expanding the Library of Sulfonyl Fluoride-Containing Compounds

The growing recognition of sulfonyl fluorides as pivotal motifs in chemical biology and drug discovery has spurred significant efforts to expand the library of compounds containing this versatile functional group. nih.gov The primary driver for this expansion is the need to explore a wider chemical space to identify novel bioactive molecules and chemical probes. rsc.org Researchers are employing several key strategies to achieve this, ranging from high-throughput library synthesis to the development of novel synthetic methodologies that allow for greater structural diversity.

A prominent approach has been the application of DNA-encoded library (DEL) technology. rsc.org This technique has enabled the creation of massive compound libraries, such as a recently reported 67-million-member library of sulfonyl fluoride-containing small molecules. rsc.org Screening such vast libraries against biological targets has already proven fruitful, leading to the identification of potent and selective inhibitors for various enzymes. rsc.org

Another key strategy involves developing synthetic methods that facilitate the late-stage functionalization of complex molecules. d-nb.info This allows for the introduction of the sulfonyl fluoride group into existing drug scaffolds or natural products, rapidly generating diverse analogues. nih.govd-nb.info For instance, methods for converting widely available sulfonamides into sulfonyl fluorides under mild conditions have been developed, unlocking the vast chemical space of existing sulfonamide-based compounds in pharmaceutical and agrochemical libraries. d-nb.info Similarly, visible-light-mediated decarboxylative fluorosulfonylethylation provides a facile route to aliphatic sulfonyl fluorides from abundant carboxylic acid feedstocks. nih.gov These methods are crucial as they are often compatible with a wide range of functional groups, enabling the modification of structurally complex and densely functionalized molecules. nih.govd-nb.info

The development of fragment libraries composed of sulfonyl fluoride "warheads" is another important direction. otavachemicals.com These libraries, containing diverse aryl fluorosulfates and sulfamoyl fluorides, serve as powerful tools for covalent drug discovery and chemical proteomics. otavachemicals.com They provide a platform for identifying fragments that can covalently bind to specific amino acid residues like tyrosine, lysine, and histidine, expanding the "druggable" proteome beyond traditional cysteine-targeting strategies. rsc.orgacs.org

The table below summarizes key approaches being used to expand the diversity of sulfonyl fluoride-containing compounds.

Strategy Description Key Advantages Example Application
DNA-Encoded Libraries (DEL) Synthesis of massive libraries where each compound is attached to a unique DNA barcode for identification.Allows for the screening of millions to billions of compounds simultaneously, significantly accelerating hit discovery. rsc.orgCreation of a 67-million-member library to screen against enzymes like PGAM1, GSTP1, and DPP3. rsc.org
Late-Stage Functionalization Introduction of the sulfonyl fluoride group into complex molecules at a late step in the synthetic sequence.Rapidly diversifies existing scaffolds (e.g., drugs, natural products) and leverages the chemical space of available starting materials like sulfonamides and carboxylic acids. nih.govd-nb.infoConversion of the drug Celecoxib, containing a primary sulfonamide, into its corresponding sulfonyl fluoride in excellent yield. d-nb.info
Novel Synthetic Methods Development of new chemical reactions to access previously difficult-to-synthesize sulfonyl fluoride structures.Expands the toolkit for chemists, enabling access to a wider range of aliphatic and aromatic sulfonyl fluorides with diverse substitution patterns. nih.govnih.govA photocatalytic method using a stable crystalline salt reagent for the radical fluorosulfonylation of unsaturated hydrocarbons. nih.gov
Fragment-Based Screening Creation of libraries of small, reactive sulfonyl fluoride-containing fragments for screening.Identifies small "warhead" fragments that can be optimized into potent and selective covalent inhibitors. otavachemicals.comA screen of 89 sulfonyl fluoride-containing fragments identified a weak inhibitor of the oncoprotein Ral. rsc.org

Future work will likely focus on creating even more diverse libraries and integrating them with advanced screening platforms to accelerate the discovery of next-generation covalent therapeutics and chemical probes. rsc.orgrsc.org

Deepening Mechanistic Understanding of SuFEx and Other Reactivities

Alongside the expansion of compound libraries, significant research is dedicated to deepening the mechanistic understanding of the reactions involving sulfonyl fluorides, most notably the Sulfur(VI) Fluoride Exchange (SuFEx) click reaction. acs.orgnih.gov SuFEx chemistry is prized for the unique balance between the stability and reactivity of the sulfur-fluoride bond. rsc.orgsigmaaldrich.com While highly stable under many physiological conditions, the S(VI)-F bond can be selectively activated for nucleophilic substitution in specific chemical environments. rsc.orgnih.gov

Mechanistic studies have revealed that the reactivity of the S(VI)-F bond is highly dependent on its molecular context and the presence of specific catalysts. nih.gov The general order of reactivity for SuFEx-active bonds has been suggested, providing a framework for designing sequential reactions. nih.gov Catalysts play a crucial role in activating the otherwise inert S(VI)-F bond. Lewis bases such as tertiary amines (e.g., triethylamine) and stronger organic bases (e.g., DBU), as well as bifluoride salts, have been shown to facilitate the exchange reaction. nih.gov The choice and loading of the catalyst are critical for controlling the reaction, ensuring that the transformation proceeds efficiently. nih.gov

A key area of investigation is understanding how the local microenvironment of a biological target can activate a sulfonyl fluoride warhead. nih.gov It is understood that sulfonyl fluorides generally require proximal activation to react with nucleophilic amino acid residues on a protein. nih.gov This inherent need for activation contributes to their selectivity, as they are less likely to react with off-target biomolecules. acs.org This contrasts with more reactive electrophiles like sulfonyl chlorides, which can be less chemoselective. sigmaaldrich.com Research is focused on elucidating the precise interactions within a protein's binding pocket that lead to this activation, which is critical for the rational design of targeted covalent inhibitors. acs.org

Beyond SuFEx, the mechanisms of other reactions used to synthesize and modify sulfonyl fluorides are also under investigation. For example, photocatalytic methods that proceed via a fluorosulfonyl radical (•SO2F) have emerged as a powerful strategy. nih.gov Understanding the generation and reactivity of this radical intermediate is key to optimizing these transformations and expanding their scope. nih.gov Similarly, studies on olefination reactions using reagents like methanedisulfonyl fluoride are revealing the factors that govern reaction outcomes and yields, including the electronic nature of the substrates. acs.org

The table below highlights key mechanistic aspects of SuFEx reactivity that are central to current research.

Mechanistic Aspect Description Significance
S(VI)-F Bond Stability The sulfur-fluoride bond is thermodynamically stable and resistant to hydrolysis, thermolysis, and reduction. sigmaaldrich.comAllows sulfonyl fluoride-containing compounds to be stable in aqueous biological environments, reducing off-target reactivity. sigmaaldrich.com
Catalytic Activation SuFEx reactions are often accelerated by catalysts such as Lewis bases (e.g., Et3N, DBU) and bifluoride salts. nih.govEnables control over the reaction, allowing the otherwise stable S(VI)-F bond to be activated for "click" ligation under specific, mild conditions. nih.gov
Reactivity Hierarchy Different types of S(VI)-F bonds (e.g., R-SO2F vs. Ar-OSO2F) exhibit different intrinsic reactivities.Allows for the design of sequential SuFEx reactions where more reactive hubs can be engaged while leaving less reactive ones intact. nih.gov
Proximal Activation in Biology Reaction with biological nucleophiles (e.g., tyrosine, lysine) typically requires activation by the local protein environment. nih.govThis requirement for activation contributes to the target selectivity of sulfonyl fluoride-based covalent inhibitors. acs.orgnih.gov
Fluoride as a Leaving Group The fluoride ion is a good leaving group in aqueous or protic environments due to favorable solvation. sigmaaldrich.comFacilitates the SuFEx reaction under biocompatible conditions. sigmaaldrich.com

Continued mechanistic investigations are essential for refining the existing toolkit of reactions and for the rational design of new reagents and catalysts, further cementing the role of sulfonyl fluorides in modern chemistry and chemical biology. researchgate.netresearchgate.net

Q & A

Q. How should researchers design studies to investigate this compound’s interaction with biomolecules?

  • Methodological Answer :
  • Use surface plasmon resonance (SPR) for real-time binding kinetics (KD, kon/koff).
  • Perform covalent docking simulations (AutoDock Vina) to predict adduct formation.
  • Validate with mass spectrometry (MALDI-TOF) to detect protein adducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.